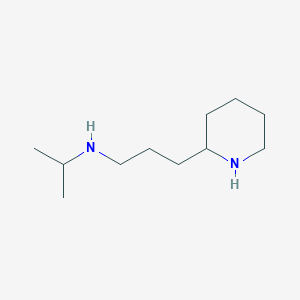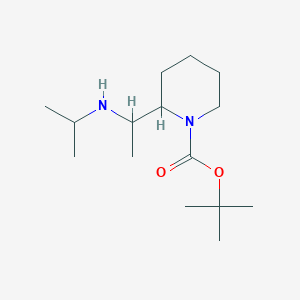![molecular formula C18H23N3O B13968634 (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a phenylethyl group, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and an appropriate catalyst.
Formation of the Imidazole Ring: The imidazole ring is formed through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the piperidine, phenylethyl, and imidazole moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure due to the presence of a piperazine ring.
3-Fluoro-7-hydroxy-chroman-2,4-dione: Shares structural similarities with the imidazole moiety.
Uniqueness
(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone is unique due to its combination of a piperidine ring, phenylethyl group, and imidazole moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H23N3O |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl)-[1-(2-phenylethyl)imidazol-2-yl]methanone |
InChI |
InChI=1S/C18H23N3O/c1-20-11-8-16(9-12-20)17(22)18-19-10-14-21(18)13-7-15-5-3-2-4-6-15/h2-6,10,14,16H,7-9,11-13H2,1H3 |
Clave InChI |
BYXWNFRPGUGFSI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)C2=NC=CN2CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)











